1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with 3-ethyl-5-mercaptophenyl in the presence of an aluminum chloride catalyst . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaS) or primary amines (RNH2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-methyl-5-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(3-ethyl-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(3-ethyl-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-9(6-10(14)5-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
CACTXAXSYUGYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
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